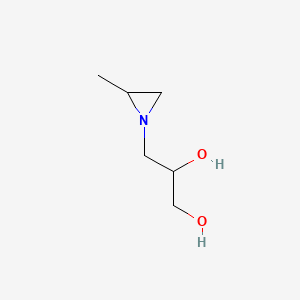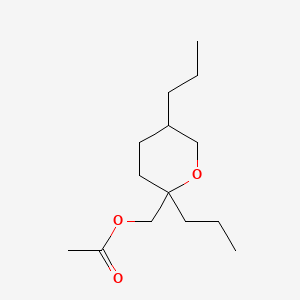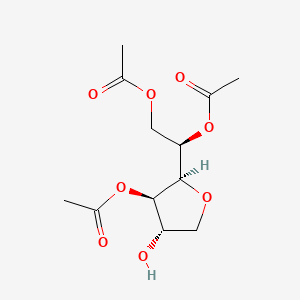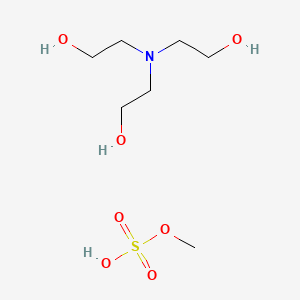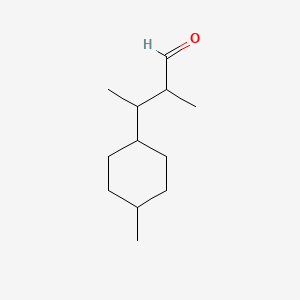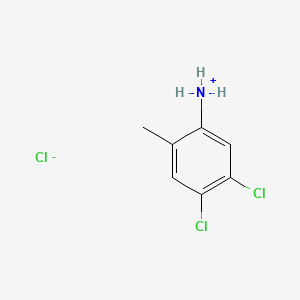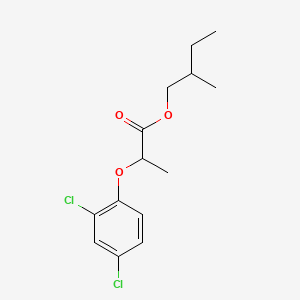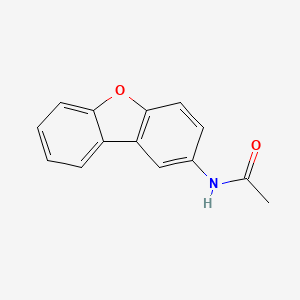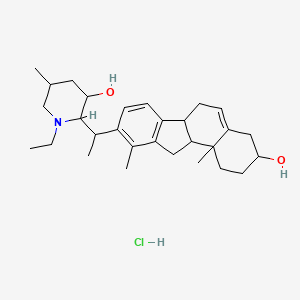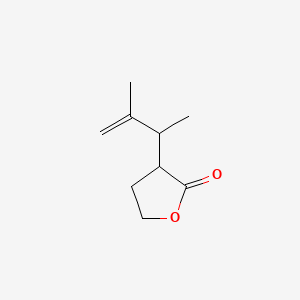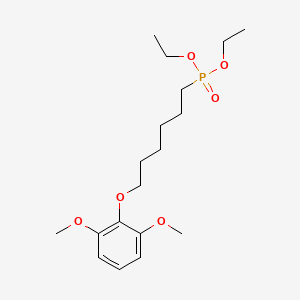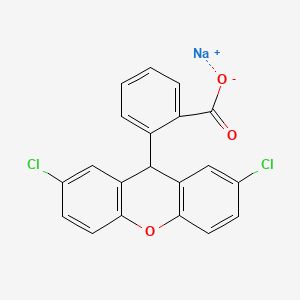
Sodium 2-(2,7-dichloroxanthen-9-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-(2,7-dichloroxanthen-9-yl)benzoate is a chemical compound with the molecular formula C21H11Cl2NaO3. It is known for its unique structural properties and is used in various scientific and industrial applications. The compound is characterized by the presence of a xanthene core substituted with chlorine atoms and a benzoate group, which contributes to its distinct chemical behavior .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(2,7-dichloroxanthen-9-yl)benzoate typically involves the reaction of 2,7-dichloroxanthene with benzoic acid in the presence of a suitable base, such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and yields higher purity products. The process involves the use of automated systems to monitor and adjust reaction conditions in real-time .
Análisis De Reacciones Químicas
Types of Reactions: Sodium 2-(2,7-dichloroxanthen-9-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorine-substituted positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed:
Oxidation: Formation of dichloroquinones.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted xanthene derivatives.
Aplicaciones Científicas De Investigación
Sodium 2-(2,7-dichloroxanthen-9-yl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent dye in various analytical techniques.
Biology: Employed in cell imaging and tracking studies due to its fluorescent properties.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the manufacturing of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Sodium 2-(2,7-dichloroxanthen-9-yl)benzoate involves its interaction with specific molecular targets. In biological systems, the compound’s fluorescence allows it to bind to cellular components, enabling visualization and tracking. In photodynamic therapy, it generates reactive oxygen species upon light activation, leading to targeted cell destruction .
Comparación Con Compuestos Similares
Sodium fluorescein: Another xanthene derivative used as a fluorescent dye.
Rhodamine B: A xanthene-based dye with similar applications in fluorescence microscopy.
Eosin Y: A brominated xanthene dye used in histology and cell staining.
Uniqueness: Sodium 2-(2,7-dichloroxanthen-9-yl)benzoate stands out due to its specific substitution pattern, which
Propiedades
Número CAS |
71463-52-0 |
|---|---|
Fórmula molecular |
C20H11Cl2NaO3 |
Peso molecular |
393.2 g/mol |
Nombre IUPAC |
sodium;2-(2,7-dichloro-9H-xanthen-9-yl)benzoate |
InChI |
InChI=1S/C20H12Cl2O3.Na/c21-11-5-7-17-15(9-11)19(13-3-1-2-4-14(13)20(23)24)16-10-12(22)6-8-18(16)25-17;/h1-10,19H,(H,23,24);/q;+1/p-1 |
Clave InChI |
QQZKCPSPVWKXQH-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C(=C1)C2C3=C(C=CC(=C3)Cl)OC4=C2C=C(C=C4)Cl)C(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


